4-(Cyclopropyl(methyl)amino)picolinic acid
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Overview
Description
4-(Cyclopropyl(methyl)amino)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a cyclopropyl group, a methylamino group, and a picolinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopropyl(methyl)amino)picolinic acid typically involves the introduction of the cyclopropyl and methylamino groups onto the picolinic acid backbone. One common method involves the reaction of picolinic acid with cyclopropylamine and formaldehyde under acidic conditions to form the desired compound. The reaction is usually carried out at elevated temperatures to facilitate the formation of the cyclopropylmethylamino group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-(Cyclopropyl(methyl)amino)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted picolinic acid derivatives.
Scientific Research Applications
4-(Cyclopropyl(methyl)amino)picolinic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-(Cyclopropyl(methyl)amino)picolinic acid involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Picolinic Acid: A simpler analog without the cyclopropyl and methylamino groups.
Nicotinic Acid: An isomer of picolinic acid with the carboxyl group at a different position.
Isonicotinic Acid: Another isomer with the carboxyl group at yet another position.
Uniqueness: 4-(Cyclopropyl(methyl)amino)picolinic acid is unique due to the presence of the cyclopropyl and methylamino groups, which confer distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C10H12N2O2 |
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Molecular Weight |
192.21 g/mol |
IUPAC Name |
4-[cyclopropyl(methyl)amino]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2/c1-12(7-2-3-7)8-4-5-11-9(6-8)10(13)14/h4-7H,2-3H2,1H3,(H,13,14) |
InChI Key |
DCTGWPGJBOIXPA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CC1)C2=CC(=NC=C2)C(=O)O |
Origin of Product |
United States |
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